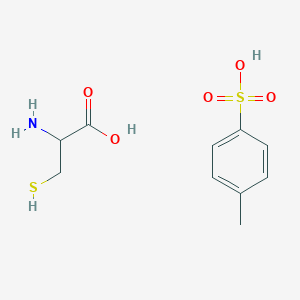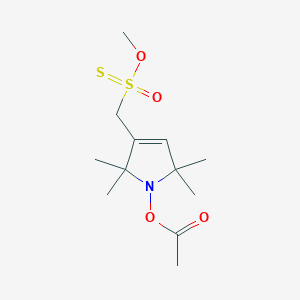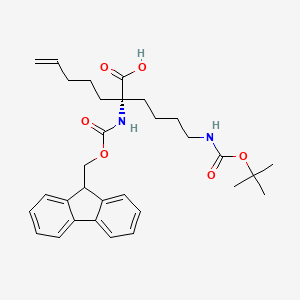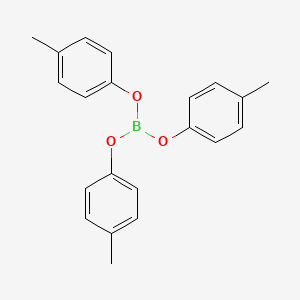
L-Tryptophan Isopropyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl L-tryptophanate hydrochloride is a chemical compound derived from L-tryptophan, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl L-tryptophanate hydrochloride can be synthesized through the esterification of L-tryptophan followed by acidification. The process typically involves the reaction of L-tryptophan with isopropyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isopropyl L-tryptophanate. This ester is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of isopropyl L-tryptophanate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl L-tryptophanate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring of the tryptophan moiety.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Isopropyl L-tryptophanate hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of isopropyl L-tryptophanate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in tryptophan metabolism, influencing pathways related to serotonin and melatonin synthesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl L-tryptophanate hydrochloride
- Ethyl L-tryptophanate hydrochloride
- L-tryptophan methyl ester hydrochloride
Uniqueness
Isopropyl L-tryptophanate hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The isopropyl group may provide distinct steric and electronic effects, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)18-14(17)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
NLQCNZIZRSOJNB-YDALLXLXSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
SMILES canónico |
CC(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)


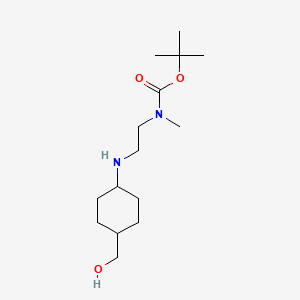

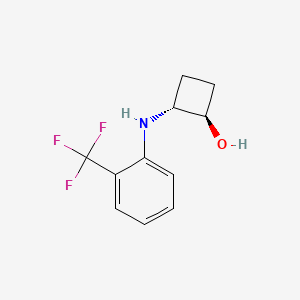
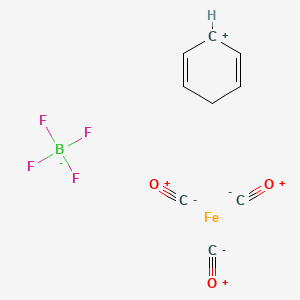
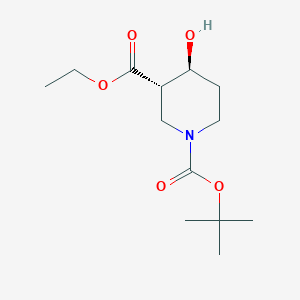
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
